![molecular formula C15H15N5O2S B2656873 N-(4-methylbenzyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 877630-29-0](/img/structure/B2656873.png)
N-(4-methylbenzyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-methylbenzyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . It has been synthesized and evaluated for its anticancer activity . The compound has shown potent anti-proliferative activities against A549 and HCT-116 cancer cells .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine with appropriate amines . The reaction is carried out in the presence of TEA .
Molecular Structure Analysis
The molecular structure of this compound shows the absence of intramolecular stacking in the crystalline state . The crystal packing reveals the formation of a layered structure, due mainly to intermolecular N-H…O=C hydrogen bonding and arene-arene interactions .
Chemical Reactions Analysis
The compound has been evaluated for its kinase inhibitory activities against wild EGFR (EGFR WT) . It has shown noticeable activity against mutant EGFR (EGFR T790M) .
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
One study explores the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, which include a structural analogue of the compound . These complexes were analyzed for their solid-state structures and demonstrated significant antioxidant activity. The study emphasizes the effect of hydrogen bonding on the self-assembly process of these complexes, providing insights into their potential applications in developing antioxidant agents (Chkirate et al., 2019).
Anticancer Activity
Another area of application is in anticancer research, where derivatives of the compound have been synthesized and tested for their cytotoxic activity against cancer cell lines. A study demonstrated that certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives exhibited appreciable cancer cell growth inhibition, highlighting the potential of these compounds in cancer therapy (Al-Sanea et al., 2020).
Antimicrobial Activity
The antimicrobial properties of pyrazolo[3,4-d]pyrimidin derivatives have also been investigated. Several studies synthesized new compounds starting from similar precursors to the compound and tested their antimicrobial activities against various pathogens. These studies reveal the potential use of such derivatives in developing new antimicrobial agents, which could address the growing concern of antibiotic resistance (Hawas et al., 2012).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-9-2-4-10(5-3-9)6-16-12(21)8-23-15-18-13-11(7-17-20-13)14(22)19-15/h2-5,7H,6,8H2,1H3,(H,16,21)(H2,17,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDVCQZZEWWMNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
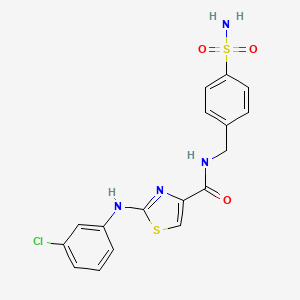
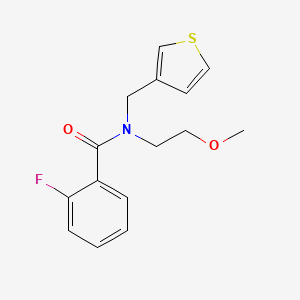
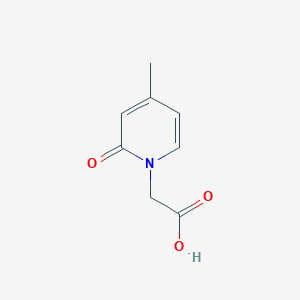
![3-(2-fluorophenyl)-7-((2-(pyridin-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2656794.png)
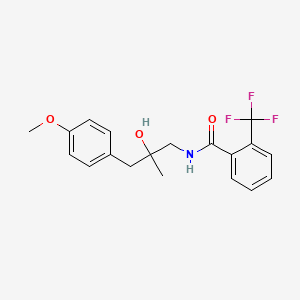
![1'-(1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2656796.png)
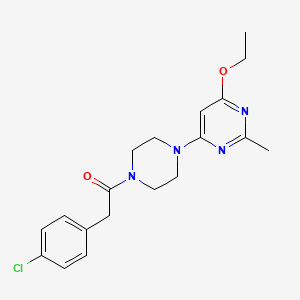
![4-Cyclopropyl-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2656802.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2656804.png)
![Ethyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2656806.png)

![5-(4-Fluorophenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2656811.png)
![N-(2-ethoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2656813.png)
